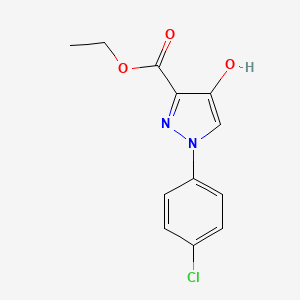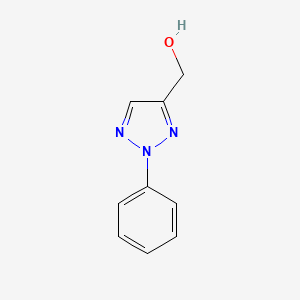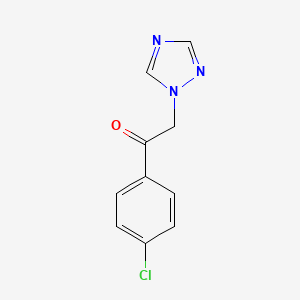
1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 4-chlorophenyl group, a hydroxy group, and a carboxylic acid ethyl ester group1.
Synthesis Analysis
While I couldn’t find the specific synthesis process for this compound, it might involve several steps including the formation of the pyrazole ring, the introduction of the 4-chlorophenyl group, and the esterification of the carboxylic acid group12.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the 4-chlorophenyl group, and the carboxylic acid ethyl ester group. The presence of these functional groups would influence the compound’s reactivity and properties12.Chemical Reactions Analysis
Again, without specific studies on this compound, it’s hard to predict its exact chemical reactions. However, the pyrazole ring is known to participate in various chemical reactions. The chlorine atom in the 4-chlorophenyl group might be susceptible to nucleophilic substitution reactions. The ester group could undergo hydrolysis under acidic or basic conditions12.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid ethyl ester group could impact its solubility in different solvents12.Applications De Recherche Scientifique
-
Antioxidant and Antibacterial Studies
- Field : Medicinal Chemistry
- Application : This compound could potentially be used in the synthesis of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid .
- Method : The compound is synthesized by the reaction of 2-(1-benzofuran-2-yl)-quinoline-4-carboxylic acid with various substituted phenols and secondary amines using ethyl-(N′,N′-dimethylamino)propyl carbodiimide hydrochloride (EDC.HCl) as a coupling agent .
- Results : The newly synthesized compounds were evaluated for in vitro antioxidant and antibacterial activity. Some compounds showed good chelating ability with Fe+2 ions, while others exhibited good scavenging activity with DPPH free radicals .
-
Stabilizers for Nitrate Ester-Based Energetic Materials
- Field : Materials Science
- Application : Nitrate esters are unstable at ambient conditions, and stabilizing agents should be incorporated into the energetic compositions to inhibit and slow down the decomposition reactions that can occur .
- Method : The continuous decomposition of nitrate esters is mainly due to the low bonding energy of nitrate ester functional group, CH2–O–NO2 .
- Results : Gaseous products, especially nitrogen oxides, are released and nitrous and nitric acids are produced under severe environments (high temperature or acid chemical environment) .
-
Anticonvulsant Activity
- Field : Medicinal Chemistry
- Application : A series of new ester derivatives were synthesized and in vivo screened for their anticonvulsant activity .
- Method : The title compounds were screened against MES and ScM seizure tests according to a modified version of the Epilepsy Therapy Screening Program .
- Results : The results of this study are not specified in the source .
Safety And Hazards
Without specific information, it’s hard to comment on the safety and hazards of this compound. However, as with all chemicals, appropriate safety measures should be taken when handling it12.
Orientations Futures
Propriétés
IUPAC Name |
ethyl 1-(4-chlorophenyl)-4-hydroxypyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-2-18-12(17)11-10(16)7-15(14-11)9-5-3-8(13)4-6-9/h3-7,16H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDIBUHUFFFVFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352618 |
Source


|
| Record name | Ethyl 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26724181 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chloro-phenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ethyl ester | |
CAS RN |
26502-56-7 |
Source


|
| Record name | Ethyl 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-Fluoro-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B1348863.png)

![5-Cyclohexylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1348867.png)



![5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1348874.png)




![2-((4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid](/img/structure/B1348895.png)

